molecular formula C11H8O3 B8627272 2,3-Dihydroxy-1-naphthaldehyde

2,3-Dihydroxy-1-naphthaldehyde

Cat. No. B8627272
M. Wt: 188.18 g/mol
InChI Key: HONJWUZXQQEEHP-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

120 g of 2,3-dihydroxynaphthalene, 132 g of ZN(CN)2 (zinc cyanide) and 1.32 g of potassium chloride in 1200 ml of absolute ether were placed in a 2.5 l sulfonation flask equipped with inlet-tube, stirrer, thermometer, reflux condenser and calcium chloride tube. Hydrogen chloride gas was introduced for 6 hours while cooling with ice and stirring. Subsequently, the ether was decanted and destroyed with sodium hydroxide. In order to remove the residual ether, the oily residue was evacuated hot, then treated with 800 ml of water and stirred at 60° C. on a steam-bath. The cooled mixture was filtered under suction and the material on the suction filter was dried at 40 ° C. in vacuo. The crude product was dissolved in acetonitrile while warming, filtered and, after concentration in vacuo, crystallized. There were obtained 121.3 g (85.7% of theory) of 2,3-dihydroxy-naphthaldehyde of melting point 132°-133° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[Cl-].[K+].Cl.C[CH2:17][O:18]CC>[C-]#N.[Zn+2].[C-]#N>[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:17]=[O:18] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1O
Name
Quantity
1.32 g
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
1200 mL
Type
reactant
Smiles
CCOCC
Name
zinc cyanide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with inlet-tube, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser and calcium chloride tube
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
Subsequently, the ether was decanted
CUSTOM
Type
CUSTOM
Details
destroyed with sodium hydroxide
CUSTOM
Type
CUSTOM
Details
In order to remove the residual ether
CUSTOM
Type
CUSTOM
Details
the oily residue was evacuated hot
ADDITION
Type
ADDITION
Details
treated with 800 ml of water
STIRRING
Type
STIRRING
Details
stirred at 60° C. on a steam-bath
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered under suction
FILTRATION
Type
FILTRATION
Details
the material on the suction filter
CUSTOM
Type
CUSTOM
Details
was dried at 40 ° C. in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
while warming
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
after concentration in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C2=CC=CC=C2C=C1O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 121.3 g
YIELD: PERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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